- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941

Cas no 121-33-5 (Vanillin)

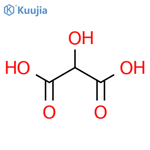

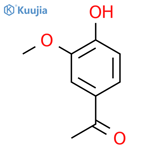

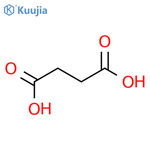

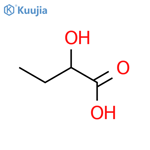

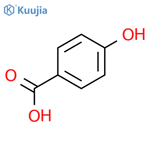

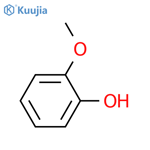

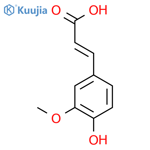

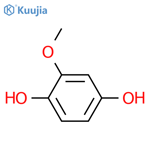

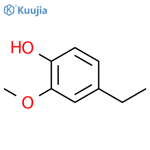

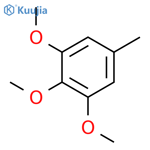

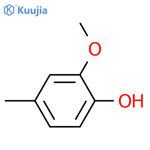

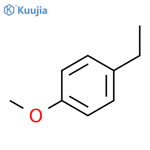

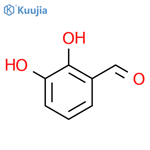

バニリン(Vanillin)は、バニラビーンズに含まれる主要な芳香成分であり、化学的には4-ヒドロキシ-3-メトキシベンズアルデヒドとして知られる。白色~淡黄色の結晶性粉末で、甘く温かい香気を持つ。食品、香料、医薬品産業で広く利用され、特に食品添加物として風味向上に寄与する。高純度のバニリンは安定性に優れ、均一な品質が保証されるため、工業用途に適している。また、合成バニリンは天然由来と比べてコスト効率が高く、大量生産が可能な点が特徴である。溶媒への溶解性が良好で、さまざまな製剤への応用が可能。

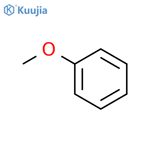

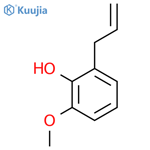

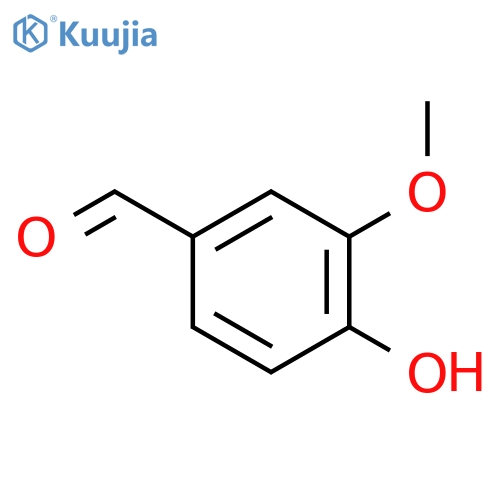

Vanillin structure

商品名:Vanillin

Vanillin 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-3-methoxybenzaldehyde

- Vanilline

- Vanilin

- Vanillin natural

- 2-Methoxy-4-formylphenol

- 3-Methoxy-4-hydroxybenzaldehyde

- 4-Formyl-2-methoxyphenol

- 4-Hydroxy-3-methoxy-benzaldehyde

- Vanillaldehyde

- Vanillin

- Vanillin (contains H2SO4)Ethanol Solution[for TLC Stain]

- Vanillin melting point standard

- VANILLIN(P)

- 3-methoxy-4-hydroxy-benzaldehyde

- 3-Methoxy-4-hydroxybenzldehdye

- 4-Hydroxy-3-methoxybenzaldehyde,Vanillic aldehyde

- 4-oxy-3-methoxybenzaldehyde

- compound no 1131

- FEMA 3107

- Lioxin

- Reference source: Negwer

- Rhovanil

- VANILLA

- Vanillic aldehyde

- Vanillin (contains H2SO4) Ethanol

- Vinillin

- Zimco

- p-Vanillin

- 香兰素

- Natural alkanes

- 4-Hydroxy-m-anisaldehyde

- Benzaldehyde, 4-hydroxy-3-methoxy-

- p-Hydroxy-m-methoxybenzaldehyde

- Methylprotocatechuic aldehyde

- Vanillin (natural)

- 4-Hydroxy-5-methoxybenzaldehyde

- m-Anisaldehyde, 4-hydroxy-

- Protocatechualdehyde, methyl-

- Vanillin [USAN]

- Vanill

- Vanillin,99.5%

- Melting Point Standard - Vanilin(MP f 83.0 degrees)

-

- MDL: MFCD00006942

- インチ: 1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3

- InChIKey: MWOOGOJBHIARFG-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C([H])C(C([H])=O)=C1[H])O[H]

- BRN: 472792

計算された属性

- せいみつぶんしりょう: 152.04700

- どういたいしつりょう: 152.047344113 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 152.15

- トポロジー分子極性表面積: 46.5

- 互変異性体の数: 5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.06

- ゆうかいてん: 81-83 °C (lit.)

- ふってん: 170 °C/15 mmHg(lit.)

- フラッシュポイント: 華氏温度:307.4°f< br / >摂氏度:153°C< br / >

- 屈折率: 1.4850 (estimate)

- PH値: 4.3 (10g/l, H2O, 20℃)

- ようかいど: methanol: 0.1 g/mL, clear

- すいようせい: 10 g/L (25 ºC)

- あんていせい: Stable. May discolour on exposure to light. Moisture-sensitive. Incompatible with strong oxidizing agents, perchloric acid.

- PSA: 46.53000

- LogP: 1.21330

- におい: Sweetish smell

- かんど: Air & Light Sensitive

- じょうきあつ: >0.01 mmHg ( 25 °C)

- FEMA: 2464

- マーカー: 9932

- ようかいせい: 水125倍、エチレングリコール20倍、エタノール2倍95%、クロロホルムに溶解する。

Vanillin セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 36

- セキュリティの説明: S24/25-S22

- RTECS番号:YW5775000

-

危険物標識:

- ちょぞうじょうけん:4°C, stored under nitrogen

- リスク用語:R22

- TSCA:Yes

- 危険レベル:3/8

- 包装グループ:II

- どくせい:LD50 orally in rats, guinea pigs: 1580, 1400 mg/kg (Jenner)

- セキュリティ用語:S22;S24/25

Vanillin 税関データ

- 税関コード:2912410000

- 税関データ:

中国税関コード:

2912410000概要:

HS:2912410000。香蘭素(3−メトキシ−4−ヒドロキシベンズアルデヒド)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最低関税:5.5%。一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

HS:2912410000。4−ヒドロキシ−3−メトキシベンズアルデヒド。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇:5.5%。一般関税:30.0%

Vanillin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCX-012-20 mg |

Vanillin |

121-33-5 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| Ambeed | A118216-100g |

4-Hydroxy-3-methoxybenzaldehyde |

121-33-5 | AR,99%+ | 100g |

$10.00 | 2022-04-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | V005A-100g |

Vanillin |

121-33-5 | 99% | 100g |

¥61.0 | 2022-06-10 | |

| ChemScence | CS-W020052-1kg |

Vanillin |

121-33-5 | 99.95% | 1kg |

$58.0 | 2022-04-28 | |

| ChemScence | CS-W020052-1000g |

Vanillin |

121-33-5 | 99.95% | 1000g |

$46.0 | 2021-09-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1710006-200MG |

121-33-5 | 200MG |

¥4828.64 | 2023-01-05 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1245-1G |

121-33-5 | 1G |

¥1044.73 | 2023-01-14 | |||

| Ambeed | A1153604-500g |

4-Hydroxy-3-methoxybenzaldehyde inclusion complex |

121-33-5 | 99% | 500g |

$26.0 | 2023-03-01 | |

| Life Chemicals | F2190-0587-2.5g |

4-hydroxy-3-methoxybenzaldehyde |

121-33-5 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| TRC | V097500-10g |

Vanillin |

121-33-5 | 10g |

$ 75.00 | 2023-09-05 |

Vanillin 合成方法

合成方法 1

はんのうじょうけん

1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa

リファレンス

合成方法 2

はんのうじょうけん

1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C

リファレンス

- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14

合成方法 3

はんのうじょうけん

1.1 Reagents: Maltose , Diammonium tartrate Solvents: Water ; 7 d, 30 °C

2.1 Reagents: Maltose , Diammonium tartrate Solvents: Water ; 7 d, 30 °C

2.1 Reagents: Maltose , Diammonium tartrate Solvents: Water ; 7 d, 30 °C

リファレンス

A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus

,

Journal of Biotechnology,

1996,

50,

107-113

合成方法 4

はんのうじょうけん

1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C

リファレンス

From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology

,

Polymer Testing,

2020,

81,

合成方法 5

はんのうじょうけん

1.1 Catalysts: Choline chloride , Imidazole ; 150 °C

リファレンス

Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism

,

International Journal of Biological Macromolecules,

2021,

193,

319-327

合成方法 6

合成方法 7

Vanillin Raw materials

Vanillin Preparation Products

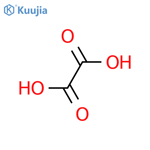

- Oxalic acid (144-62-7)

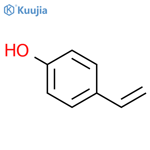

- 4-Vinylphenol (2628-17-3)

- 4-Ethylguaiacol (2785-89-9)

- Vanillin (121-33-5)

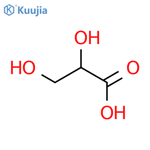

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

- Butanoic acid,2-hydroxy- (600-15-7)

- 2-Hydroxybenzaldehyde (90-02-8)

- 2,4-Di-tert-butylphenol (96-76-4)

- 4-Hydroxybenzoic acid (99-96-7)

- Anisole (100-66-3)

- 4-Methylbenzaldehyde (104-87-0)

- 3-Methoxycatechol (934-00-9)

- 7,9-Di-tert-butyl-1-oxaspiro4.5deca-6,9-diene-2,8-dione (82304-66-3)

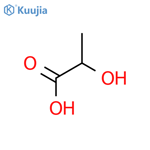

- Lactate (50-21-5)

- octadecanoic acid (57-11-4)

- 3-Methylcatechol (488-17-5)

- Coumaran (496-16-2)

- 2-Methoxybenzene-1,4-diol (824-46-4)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 2-Ethylphenol (90-00-6)

- Guaiacol (90-05-1)

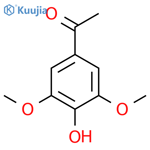

- 2-Methoxy-4-methylphenol (93-51-6)

- 3,4,5-Trimethoxytoluene (6443-69-2)

- Malic acid (6915-15-7)

- 2,4,5-trimethylphenol (496-78-6)

- Hydroxymalonic Acid (80-69-3)

- Vanillic acid (121-34-6)

- propanedioic acid (141-82-2)

- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)

- 4,5-Dimethylbenzene-1,3-diol (527-55-9)

- Syringaldehyde (134-96-3)

- 4-Ethylphenol (123-07-9)

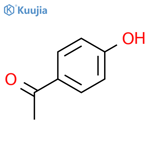

- 4-Hydroxybenzaldehyde (123-08-0)

- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)

- 4-Methoxy-1-ethylbenzene (1515-95-3)

- 2,4,6-Trimethylphenol (527-60-6)

- 3-Ethylphenol (620-17-7)

- 4-Methylcatechol (452-86-8)

- Apocynin (498-02-2)

- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)

- 2,3-Dihydroxybenzaldehyde (24677-78-9)

- 4-Ethylresorcinol (2896-60-8)

- 2-hydroxyacetic acid (79-14-1)

- Acetosyringone (2478-38-8)

- 2,3,5-Trimethyphenol (697-82-5)

- Methyl Paraben (99-76-3)

- 1-(4-Hydroxyphenyl)ethanone (99-93-4)

- Benzaldehyde (100-52-7)

- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)

- Phenol, 3-ethoxy-5-methyl- (24741-99-9)

- Palmitic acid (57-10-3)

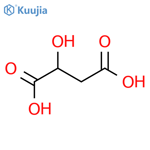

- butanedioic acid (110-15-6)

Vanillin サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:121-33-5)Vanillin

注文番号:LE7003

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:50

価格 ($):discuss personally

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

(CAS:121-33-5)Vanillin

注文番号:CRN1293

在庫ステータス:in Stock

はかる:20mg

清らかである:98%

最終更新された価格情報:Tuesday, 2 April 2024 16:53

価格 ($):30

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:121-33-5)Vanillin

注文番号:A19444

在庫ステータス:in Stock

はかる:2.5kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:08

価格 ($):199.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:121-33-5)香兰素、香草醛

注文番号:LE8064202

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:46

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:121-33-5)Vanillin

注文番号:LE9952

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:02

価格 ($):discuss personally

Vanillin 関連文献

-

Matteo Pelucchi,Carlo Cavallotti,Alberto Cuoci,Tiziano Faravelli,Alessio Frassoldati,Eliseo Ranzi React. Chem. Eng. 2019 4 490

-

F. García Sánchez,C. Carnero Ruiz,J. C. Márquez Gómez,M. Hernández López,A. Heredia Bayona Analyst 1990 115 1121

-

Anand Mohan Verma,Nanda Kishore New J. Chem. 2017 41 8845

-

Liang Wang,Da-Gang Guo,Yan-Yan Wang,Chang-Zheng Zheng RSC Adv. 2014 4 58895

-

5. Nickel(II) and zinc(II) complexes of 2-alkoxyphenolsJ. I. Bullock,S. L. Jones J. Chem. Soc. A 1970 2472

121-33-5 (Vanillin) 関連製品

- 86-81-7(3,4,5-Trimethoxybenzaldehyde)

- 591-31-1(3-Methoxybenzaldehyde)

- 120-14-9(Veratraldehyde)

- 92-48-8(6-Methylcoumarin)

- 107-75-5(7-Hydroxycitronellal)

- 120-25-2(4-Ethoxy-3-methoxybenzaldehyde)

- 66-76-2(Dicumarol)

- 134-96-3(Syringaldehyde)

- 121-32-4(Ethylvanillin)

- 3934-87-0(3,4-Dihydroxy-5-methoxybenzaldehyde)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:121-33-5)Vanillin

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:121-33-5)Vanillin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ